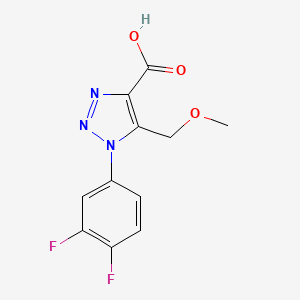

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F2N3O3/c1-19-5-9-10(11(17)18)14-15-16(9)6-2-3-7(12)8(13)4-6/h2-4H,5H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYOCWCFTLLTDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(N=NN1C2=CC(=C(C=C2)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

Introduction of the difluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorinated aromatic compound is introduced.

Methoxymethylation: The methoxymethyl group can be introduced using a suitable protecting group strategy, followed by deprotection under mild conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.

Chemical Reactions Analysis

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Hydrolysis: The ester or amide derivatives of the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Chemistry

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid serves as a building block in synthesizing complex molecules. Its unique structure allows for the development of new materials and catalysts with enhanced properties.

Biology

In biological research, this compound acts as a probe for studying enzyme activities and protein interactions. Its ability to bind to specific molecular targets makes it valuable for investigating biochemical pathways.

Medicine

The compound is being explored for its therapeutic potential:

- Antimicrobial Activity: It has shown promise against various bacterial strains.

- Antifungal Properties: Studies indicate effectiveness against fungal infections.

- Anticancer Applications: Preliminary research suggests it may inhibit tumor growth in specific cancer cell lines .

Industry

In industrial applications, this compound is utilized in developing specialty chemicals and advanced materials. Its high thermal stability makes it suitable for applications requiring durability under extreme conditions.

Anticancer Activity Study

A study evaluated the anticancer activity of this compound against various human tumor cell lines. Results indicated significant inhibition of cell proliferation with mean GI50 values around 15.72 μM. These findings suggest the compound's potential as a lead structure for developing new anticancer agents .

Antimicrobial Efficacy

Research conducted on the antimicrobial properties demonstrated effectiveness against resistant strains of bacteria. The compound exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, highlighting its potential as a therapeutic agent in treating infections caused by resistant pathogens.

Mechanism of Action

The mechanism of action of 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the methoxymethyl group, which may affect its chemical reactivity and biological activity.

1-(3,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: Contains a methyl group instead of a methoxymethyl group, leading to differences in solubility and stability.

1-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: Features an amide group instead of a carboxylic acid, which can influence its hydrogen bonding and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

1-(3,4-Difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the difluorophenyl and methoxymethyl groups enhances its lipophilicity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C12H11F2N3O3 |

| Molecular Weight | 273.23 g/mol |

| CAS Number | 1340715-65-2 |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit enzyme activity by binding to active sites, thereby blocking substrate access and preventing catalytic reactions. The exact targets can vary based on the biological context.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains, demonstrating potent inhibitory effects.

Anticancer Potential

The compound's structure suggests potential anticancer properties. Triazoles are known for their ability to induce apoptosis in cancer cells. For example, derivatives similar to this compound have been evaluated for antiproliferative activity against leukemia cell lines, showing significant cytotoxic effects .

Comparative Analysis

To understand the unique properties of this compound better, it is useful to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Feature | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | Lacks methoxymethyl group | Reduced solubility and activity |

| 1-(3,4-Difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid | Contains a methyl group | Altered reactivity |

| 1-(3,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide | Features an amide group | Different hydrogen bonding capabilities |

Research Findings

Recent studies have focused on the synthesis of various triazole derivatives and their biological evaluations. The findings suggest that modifications in substituents significantly influence the biological activity of these compounds. For instance:

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-difluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid with high purity?

Answer: The synthesis of this triazole derivative requires careful optimization of reaction conditions. Key steps include:

- Protection/Deprotection Strategies : Use acetal protection for sensitive functional groups (e.g., formyl or carboxylic acid) during intermediate steps to prevent side reactions .

- Catalyst Selection : Base catalysts like KCO in polar aprotic solvents (e.g., DMSO) promote efficient triazole ring formation via azide-alkyne cycloaddition or related reactions .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures high purity. Monitor reaction progress via TLC or HPLC.

Q. How is X-ray crystallography applied to determine the structural conformation of this compound?

Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) at 293 K. Data refinement uses SHELX software (e.g., SHELXL for small molecules) to resolve bond lengths, angles, and torsion angles .

- Validation : Compare experimental data with computed parameters (e.g., IUPAC name validation via PubChem) to confirm stereochemistry .

Q. What are the solubility challenges associated with this compound, and how can they be mitigated?

Answer:

- Low Aqueous Solubility : The hydrophobic 3,4-difluorophenyl and methoxymethyl groups reduce water solubility.

- Mitigation Strategies :

Advanced Research Questions

Q. How can ring-chain tautomerism in this compound be experimentally analyzed?

Answer: Tautomeric equilibria (e.g., between open-chain carboxylic acid and cyclic hemiacetal forms) are studied using:

- NMR Spectroscopy : H NMR integration of tautomeric peaks (e.g., cyclic hemiacetal protons at δ 5.5–6.0 ppm) quantifies equilibrium ratios. For example, a 20% cyclic tautomer population was observed in a related triazole-carboxylic acid derivative .

- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict thermodynamic stability of tautomers .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazole-carboxylic acid derivatives?

Answer:

- Assay Reprodubility : Standardize cell lines (e.g., NCI-H522 for antitumor studies) and control variables like pH, temperature, and solvent concentration .

- Mechanistic Studies : Use isotopic labeling (e.g., F NMR) to track metabolite formation or target engagement .

- Dose-Response Analysis : Establish EC/IC values across multiple replicates to validate potency trends .

Q. How can functional group modifications enhance the compound’s bioactivity?

Answer:

- Carboxylic Acid Derivatives : Convert to amides or esters to improve membrane permeability. For example, ethyl esters of triazole-carboxylic acids showed enhanced antitumor activity in NCI-H522 cells .

- Fluorine Substitution : Introduce electron-withdrawing groups (e.g., -CF) at the 5-position to increase metabolic stability and target affinity .

Q. What computational tools predict the binding affinity of this compound to biological targets?

Answer:

- Molecular Docking : Tools like AutoDock Vina model interactions with enzymes (e.g., c-Met kinase) using crystal structures (PDB ID: 3LQ8) .

- MD Simulations : GROMACS simulations assess binding stability over time, focusing on hydrogen bonds with active-site residues (e.g., Asp1222, Met1160) .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | CHFNO | Computed via PubChem |

| Molecular Weight | 297.23 g/mol | |

| Solubility (HO) | <0.1 mg/mL (predicted) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.